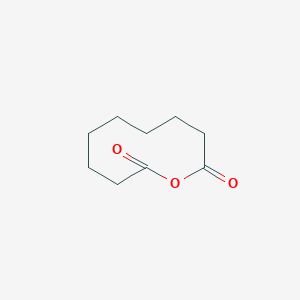

Oxecane-2,10-dione

Übersicht

Beschreibung

Oxecane-2,10-dione is a chemical compound with the CAS Number: 4196-95-6 and a Molecular Weight of 170.21 . It is also known as 2,10-Oxecanedione and azelaic anhydride .

Molecular Structure Analysis

The molecular formula of Oxecane-2,10-dione is C9H14O3 . The InChI is InChI=1S/C9H14O3/c10-8-6-4-2-1-3-5-7-9(11)12-8/h1-7H2 . The Canonical SMILES is C1CCCC(=O)OC(=O)CCC1 .

Physical And Chemical Properties Analysis

Oxecane-2,10-dione has a molecular weight of 170.21 g/mol . It is a solid or semi-solid or liquid or lump . The storage temperature is room temperature in an inert atmosphere .

Wissenschaftliche Forschungsanwendungen

Catalysis Science & Technology

Application Summary

Oxecane-2,10-dione is used in the creation of two-dimensional covalent organic frameworks (2D COFs). These frameworks can be finely tuned through the manipulation of linkage chemistry on a molecular scale .

Methods of Application

The band gaps and electronic structures of 2D COFs can be adjusted by incorporating expanded conjugated moieties and enhancing the donor–acceptor (D–A) effect through strategic structural engineering . In this particular study, an anthracene-based COF (AND–TAPT) was designed and synthesized to boost photocatalytic performance .

Results or Outcomes

The introduction of an anthracene moiety into 2D COFs significantly extended the visible light absorption range beyond 100 nm compared to a phenyl COF (PDA–TAPT). This resulted in more efficient transfer and separation of photogenerated electron–hole pairs . As a potent white light-activated catalyst, AND–TAPT achieved superior amine oxidative coupling, selective sulfide oxidation conversion, and selectivity (up to 99%), exemplifying the potential use of such anthracene-derived COFs in this field .

Medicinal Chemistry

Application Summary

Oxetanes, including Oxecane-2,10-dione, have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate .

Methods of Application

The synthesis of new oxetane derivatives has driven numerous studies. These methods are clustered by strategies for preparation of the ring and further derivatization of preformed oxetane-containing building blocks .

Results or Outcomes

Examples of the use of oxetanes in medicinal chemistry are reported, including a collation of oxetane derivatives appearing in recent patents for medicinal chemistry applications .

Environmental Science

Application Summary

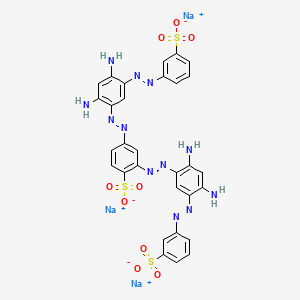

Anthracene-9,10-dione, a derivative of Oxecane-2,10-dione, is a multifaceted chemical used in the paper industry, in the production of synthetic dyes, in crop protection against birds, and is released from fossil fuels .

Methods of Application

Anthracene-9,10-dione is obtained in ton scale due to its wide range of uses. However, its presence as a new contaminant in food has been detected, causing concern in regulatory agencies .

Results or Outcomes

Worrying levels of anthracene-9,10-dione have been detected in wastewater, atmospheric air, soil, food packaging and more recently, in actual foodstuffs .

Synthetic Chemistry

Application Summary

Oxetanes, including Oxecane-2,10-dione, have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in synthetic chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate .

Results or Outcomes

Examples of the use of oxetanes in synthetic chemistry are reported, including a collation of oxetane derivatives appearing in recent patents for synthetic chemistry applications .

Biological Properties

Application Summary

Phenazines, which can be synthesized from Oxecane-2,10-dione, are known to exhibit a diverse range of biological properties, such as antimicrobial, antitumor, antioxidant, antimalarial, neuroprotectant, etc .

Methods of Application

The most general approaches for synthesis of phenazines include the Wohl–Aue method .

Results or Outcomes

Various synthetic phenazine analogs are known for their antimalarial, trypanocidal, antihepatitis C viral replication, antitumor, antifungal, antileishmanial, as well as insecticidal activity .

Safety And Hazards

Eigenschaften

IUPAC Name |

oxecane-2,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c10-8-6-4-2-1-3-5-7-9(11)12-8/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJAGLQVRUZWQGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(=O)OC(=O)CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27306-28-1 | |

| Record name | 2,10-Oxecanedione, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27306-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20430744 | |

| Record name | Oxecane-2,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20430744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxecane-2,10-dione | |

CAS RN |

4196-95-6 | |

| Record name | Oxecane-2,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20430744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

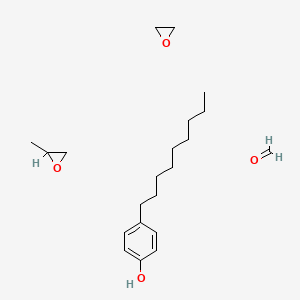

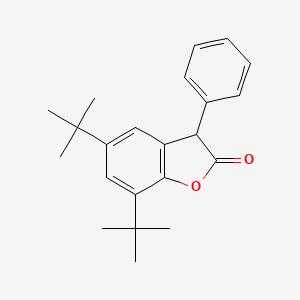

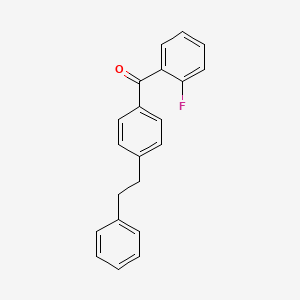

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Oxa-6-azabicyclo[3.1.0]hexane](/img/structure/B1624197.png)

![2-[1,3-Bis(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B1624213.png)